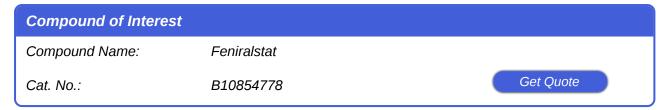


Formulation of Feniralstat for Preclinical Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Feniralstat (also known as KVD-824) is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system.[1][2] By inhibiting plasma kallikrein, Feniralstat blocks the production of bradykinin, a potent vasodilator and inflammatory mediator. This mechanism of action makes Feniralstat a promising therapeutic candidate for the treatment of diseases driven by excess bradykinin, such as hereditary angioedema (HAE) and diabetic macular edema.[3]

Feniralstat is a pyrazole derivative with a molecular formula of C26H25F2N5O4 and a molecular weight of 509.51 g/mol .[2][4] As with many new chemical entities, **Feniralstat** is poorly soluble in water, which presents a significant challenge for developing formulations suitable for preclinical evaluation.[5][6] Appropriate formulation is critical to ensure adequate drug exposure in preclinical studies to enable accurate assessment of its pharmacodynamic, pharmacokinetic, and toxicological properties.

These application notes provide a comprehensive guide to formulating **Feniralstat** for preclinical research, including detailed protocols for vehicle selection, stability testing, and in vitro and in vivo characterization.

Data Presentation



Table 1: Physicochemical Properties of Feniralstat

Property	Value	Source
Molecular Formula	C26H25F2N5O4	[4]
Molecular Weight	509.51 g/mol	[2]
Appearance	Solid	[2]
IC50 (Human plasma kallikrein)	6.7 nM	[1][2]
Solubility in DMSO	≥ 80.00 mg/mL (157.01 mM)	[7]

Table 2: Example Preclinical Formulations for Feniralstat

Formulation Components	Achievable Concentration	Notes	Source
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1.25 mg/mL (2.45 mM)	Clear solution. Heat and/or sonication may be used to aid dissolution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL (2.45 mM)	Clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (2.45 mM)	Clear solution. Caution for long-term dosing.	[1]

Table 3: Template for Feniralstat Formulation Stability Data



Formulati on Vehicle	Storage Condition	Initial Concentr ation (mg/mL)	Concentr ation at 24h (mg/mL)	Concentr ation at 48h (mg/mL)	% Recovery (48h)	Observati ons
Example: 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Room Temperatur e					
Example: 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	4°C					
Example: 10% DMSO, 90% Corn Oil	Room Temperatur e					
Example: 10% DMSO, 90% Corn Oil	4°C					

Table 4: Template for Preclinical Pharmacokinetic Parameters of Feniralstat in Rats (Oral Administration)



Formulation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Bioavailabil ity (%)
Example: Formulation 1					
Example: Formulation 2					
Example: Formulation 3	_				

Experimental Protocols

Protocol 1: Preparation of Feniralstat Formulations for Oral Administration

This protocol details the preparation of three common types of formulations for poorly soluble compounds, suitable for oral gavage in preclinical species.

Materials:

- Feniralstat powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- · Corn oil
- Sterile vials
- Magnetic stirrer and stir bars



Sonicator bath

Procedure:

Formulation A: Co-solvent/Surfactant System

- Weigh the required amount of Feniralstat powder.
- Prepare a stock solution of **Feniralstat** in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add PEG300 to the vial and mix thoroughly using a vortex or magnetic stirrer until a clear solution is formed.
- Add Tween-80 to the solution and mix until homogeneous.
- Slowly add saline to the mixture while stirring continuously to reach the final desired volume.
- Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be applied to aid dissolution.[1]

Formulation B: Cyclodextrin-based System

- Weigh the required amount of **Feniralstat** powder.
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a stock solution of Feniralstat in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add the 20% SBE-β-CD solution to the vial and mix thoroughly until a clear solution is obtained.

Formulation C: Oil-based Suspension/Solution

Weigh the required amount of Feniralstat powder.



- Prepare a stock solution of **Feniralstat** in DMSO (e.g., 12.5 mg/mL).
- In a sterile vial, add the required volume of the **Feniralstat** DMSO stock solution.
- Add corn oil to the vial and mix thoroughly using a vortex or magnetic stirrer until a uniform suspension or clear solution is achieved.

Protocol 2: Stability Assessment of Feniralstat Formulations

This protocol outlines a method to assess the short-term stability of prepared **Feniralstat** formulations.

Materials:

- Prepared Feniralstat formulations
- HPLC system with a suitable column and detector
- Appropriate mobile phase for Feniralstat analysis
- Incubators or controlled temperature chambers (e.g., 4°C and room temperature)

Procedure:

- Immediately after preparation (T=0), take an aliquot of each formulation for HPLC analysis to determine the initial concentration of **Feniralstat**.
- Store aliquots of each formulation under different conditions (e.g., room temperature and 4°C).
- At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.
- Prepare the samples for HPLC analysis (this may involve dilution and/or protein precipitation).
- Analyze the samples by HPLC to determine the concentration of Feniralstat.



Calculate the percentage of the initial concentration remaining at each time point. A
formulation is generally considered stable if the concentration remains within 90-110% of the
initial concentration.[2]

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method for assessing the in vitro release of **Feniralstat** from different formulations.

Materials:

- Prepared Feniralstat formulations
- Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
- Phosphate buffered saline (PBS), pH 7.4, as the release medium
- · Shaking water bath or incubator
- HPLC system for analysis

Procedure:

- Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
- Pipette a known volume and concentration of the Feniralstat formulation into a sealed dialysis bag.
- Place the dialysis bag into a larger container with a known volume of pre-warmed (37°C) release medium.
- Place the container in a shaking water bath at 37°C.
- At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analyze the samples for Feniralstat concentration using a validated HPLC method.



Calculate the cumulative percentage of drug released over time.

Protocol 4: Oral Bioavailability Study in Rats

This protocol provides a general procedure for conducting an oral bioavailability study of **Feniralstat** in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Male Sprague-Dawley rats (or other appropriate strain)
- Prepared Feniralstat formulations
- Oral gavage needles
- Blood collection supplies (e.g., tubes with anticoagulant)
- Centrifuge
- Analytical equipment for quantifying Feniralstat in plasma (e.g., LC-MS/MS)

Procedure:

- Fast the rats overnight with free access to water.
- Administer the **Feniralstat** formulation orally via gavage at a predetermined dose.
- Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein catheter).
- Process the blood samples to obtain plasma by centrifugation.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of Feniralstat in the plasma samples using a validated analytical method.



- Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
- For determination of absolute bioavailability, an intravenous administration group is also required.

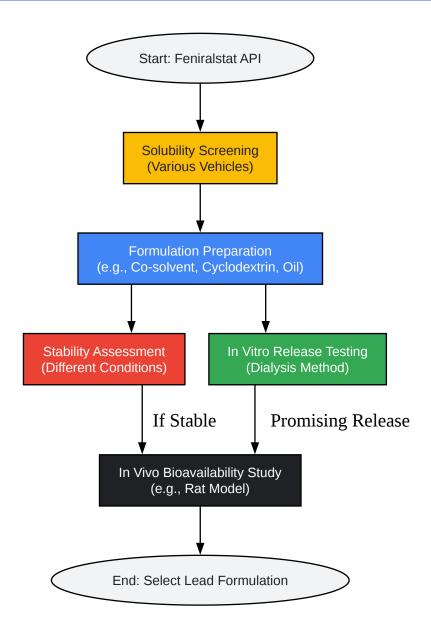
Visualizations



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Caption: Mechanism of Action of Feniralstat in the Kallikrein-Kinin System.





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Caption: Preclinical Formulation Development Workflow for **Feniralstat**.

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- To cite this document: BenchChem. [Formulation of Feniralstat for Preclinical Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#formulation-of-feniralstat-for-preclinical-research]

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